molecular formula C14H16O4S B13205447 6-Methyl-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione

6-Methyl-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione

Cat. No.: B13205447
M. Wt: 280.34 g/mol
InChI Key: GBDUAWXYOWGXBD-UHFFFAOYSA-N
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Description

6-Methyl-3,4-dihydrospiro[1-benzopyran-2,4’-[1lambda6]thiane]-1’,1’,4-trione is a complex organic compound characterized by its unique spiro structure, which includes a benzopyran ring fused with a thiane ring

Preparation Methods

The synthesis of 6-Methyl-3,4-dihydrospiro[1-benzopyran-2,4’-[1lambda6]thiane]-1’,1’,4-trione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of different oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzopyran ring, leading to the formation of substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Methyl-3,4-dihydrospiro[1-benzopyran-2,4’-[1lambda6]thiane]-1’,1’,4-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-3,4-dihydrospiro[1-benzopyran-2,4’-[1lambda6]thiane]-1’,1’,4-trione involves its interaction with specific molecular targets. These interactions can lead to changes in biological pathways, potentially resulting in therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes and receptors that play key roles in cellular processes .

Comparison with Similar Compounds

6-Methyl-3,4-dihydrospiro[1-benzopyran-2,4’-[1lambda6]thiane]-1’,1’,4-trione can be compared with other spiro compounds, such as:

Properties

Molecular Formula

C14H16O4S

Molecular Weight

280.34 g/mol

IUPAC Name

6-methyl-1',1'-dioxospiro[3H-chromene-2,4'-thiane]-4-one

InChI

InChI=1S/C14H16O4S/c1-10-2-3-13-11(8-10)12(15)9-14(18-13)4-6-19(16,17)7-5-14/h2-3,8H,4-7,9H2,1H3

InChI Key

GBDUAWXYOWGXBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3(CCS(=O)(=O)CC3)CC2=O

Origin of Product

United States

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